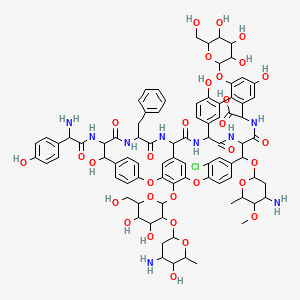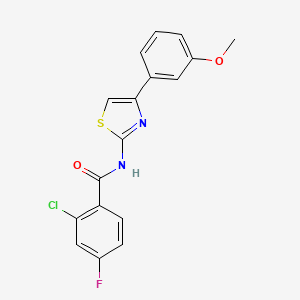
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-(3-methoxyphenyl)thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar structure with different substituents, exhibiting distinct biological activities.
2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Another thiazole derivative with unique pharmacological properties.
Uniqueness
2-chloro-4-fluoro-N-(4-(3-methoxyphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and fluoro substituents enhances its potential for diverse chemical transformations and biological interactions .
Propriétés
Numéro CAS |
1211741-23-9 |
|---|---|
Formule moléculaire |
C17H12ClFN2O2S |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H12ClFN2O2S/c1-23-12-4-2-3-10(7-12)15-9-24-17(20-15)21-16(22)13-6-5-11(19)8-14(13)18/h2-9H,1H3,(H,20,21,22) |
Clé InChI |
HWZBHVHGPQBDGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


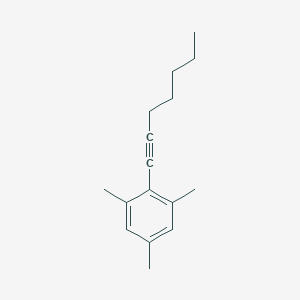
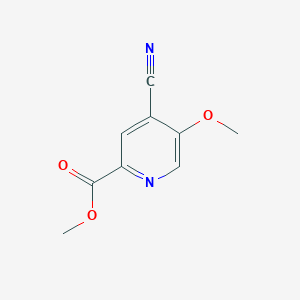
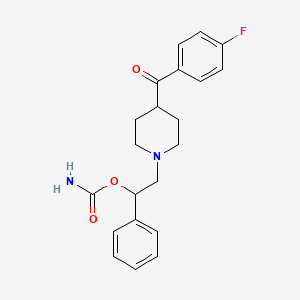
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
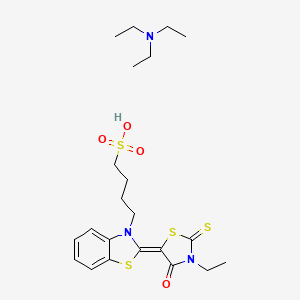
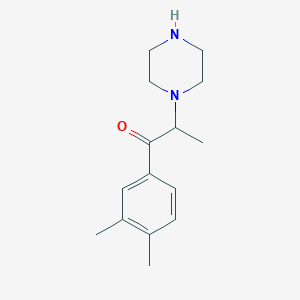
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
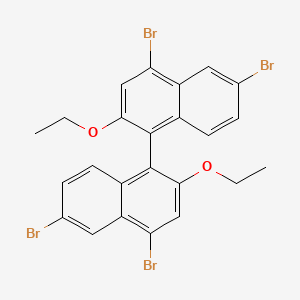
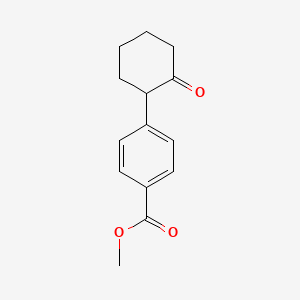
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)

